N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)benzamide
Description
N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)benzamide is a chemical compound characterized by its unique structure, which includes a cyclohexyl ring substituted with a hydroxy group and a methyl group, and a benzamide moiety
Properties
IUPAC Name |
N-[(1R,2R,4R)-4-hydroxy-2-methylcyclohexyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-9-12(16)7-8-13(10)15-14(17)11-5-3-2-4-6-11/h2-6,10,12-13,16H,7-9H2,1H3,(H,15,17)/t10-,12-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFSOXNODYLMAL-RAIGVLPGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1NC(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CC[C@H]1NC(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)benzamide typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions, starting from simple precursors such as cyclohexanone.
Introduction of Substituents: The hydroxy and methyl groups are introduced onto the cyclohexyl ring through selective functionalization reactions. This may involve the use of reagents such as methyl iodide for methylation and sodium borohydride for reduction to introduce the hydroxy group.
Coupling with Benzamide: The final step involves coupling the substituted cyclohexyl ring with benzamide. This can be achieved through amide bond formation using reagents like carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, ether, reflux.
Substitution: Sodium hydride (NaH), DMF, room temperature.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group may participate in hydrogen bonding with biological molecules, while the benzamide moiety can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)formamide: Similar structure but with a formamide group instead of a benzamide group.
Uniqueness
N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)benzamide is unique due to its specific combination of a cyclohexyl ring with hydroxy and methyl substituents, and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H21NO2
- Molecular Weight : 259.35 g/mol
- CAS Number : [insert CAS number if available]
The compound features a cyclohexane ring with a hydroxyl group and a benzamide moiety, which contributes to its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Anti-inflammatory Activity : Studies have demonstrated that this compound can significantly inhibit the production of pro-inflammatory mediators. For instance, it has been shown to reduce nitric oxide (NO) and prostaglandin E2 levels in lipopolysaccharide (LPS)-stimulated macrophages .
- Inhibition of NF-κB Pathway : The compound appears to inhibit the activation of the NF-κB signaling pathway, which is crucial in regulating immune responses and inflammation .
- MAPK Pathway Modulation : It also affects the mitogen-activated protein kinase (MAPK) pathway, further contributing to its anti-inflammatory effects .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- In Vitro Studies : In a study using RAW 264.7 macrophage cells stimulated with LPS, this compound was found to significantly reduce the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), indicating its potential as an anti-inflammatory agent .
- In Vivo Studies : Zebrafish larvae were utilized to assess the compound's effects in a living organism model. Treatment with the compound resulted in decreased NO production in response to inflammatory stimuli .
- Therapeutic Potential : Given its anti-inflammatory properties, this compound may hold promise for treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
